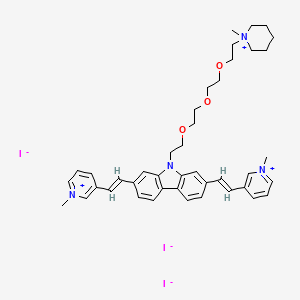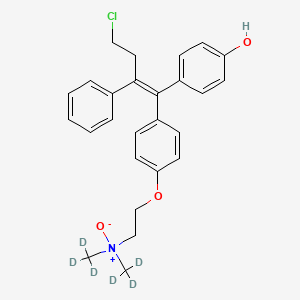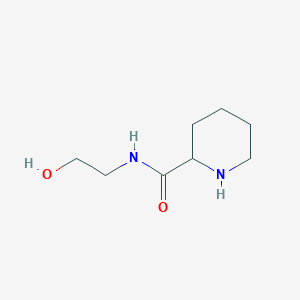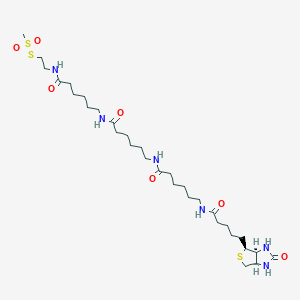
N-(2-phenylpyrazol-3-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylpyrazol-3-yl)formamide: is an organic compound that features a pyrazole ring substituted with a phenyl group and a formamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylpyrazol-3-yl)formamide typically involves the reaction of 2-phenylpyrazole with formamide under specific conditions. One common method includes the use of formic acid as a formylating agent. The reaction is carried out in the presence of a catalyst, such as sulfonated rice husk ash (RHA-SO3H), which promotes the formylation of the amine group on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as sulfated zirconia or hexafluoroisopropanol (HFIP) may be employed to facilitate the reaction .
化学反应分析
Types of Reactions: N-(2-phenylpyrazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl group or the formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used
科学研究应用
Chemistry: N-(2-phenylpyrazol-3-yl)formamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents. The pyrazole ring is a common motif in many biologically active compounds .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers with unique properties .
作用机制
The mechanism of action of N-(2-phenylpyrazol-3-yl)formamide involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular pathways .
相似化合物的比较
- N-(pyridin-2-yl)formamide
- N-(4-methoxyphenyl)formamide
- N-(4-bromophenyl)formamide
Comparison: N-(2-phenylpyrazol-3-yl)formamide is unique due to the presence of both a phenyl group and a pyrazole ring, which confer specific chemical and biological properties. Compared to other formamides, it exhibits distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
属性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
N-(2-phenylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C10H9N3O/c14-8-11-10-6-7-12-13(10)9-4-2-1-3-5-9/h1-8H,(H,11,14) |
InChI 键 |
ASJZCIBIVFXUNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)










